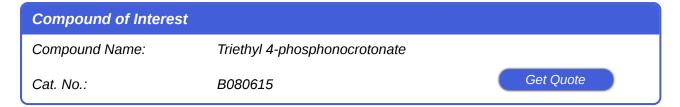


Commercial Suppliers and Technical Applications of Triethyl 4-phosphonocrotonate: An In-depth Guide

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This technical guide provides a comprehensive overview of **Triethyl 4-phosphonocrotonate**, a key reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines commercial suppliers of the technical grade material, detailed experimental protocols for its application, and visual representations of relevant chemical transformations and biological pathways.

Commercial Availability of Technical Grade Triethyl 4-phosphonocrotonate

Triethyl 4-phosphonocrotonate is available from several major chemical suppliers. The technical grade, typically around 90% purity, is suitable for a wide range of synthetic applications. Below is a summary of prominent suppliers and publicly available data. For the most current pricing and availability, it is recommended to visit the suppliers' websites directly.



Supplier	Product Name	Purity	CAS Number	Additional Information
Sigma-Aldrich (Merck)	Triethyl 4- phosphonocroton ate, mixture of isomers, technical grade	90%	10236-14-3	Also available through distributors like Fisher Scientific. [1][2][3]
Fisher Scientific	Sigma Aldrich Triethyl 4- Phosphonocroto nate, Mixture Of Isomers	90%	10236-14-3	Distributes Sigma-Aldrich products.[4]
Chem-Impex	Triethyl 4- phosphonocroton ate, mixture of isomers	Not specified	10236-14-3	Emphasizes its use in agricultural and pharmaceutical synthesis.[2]
Enamine	Triethyl phosphonoacetat e	Not specified	867-13-0 (related compound)	While not the exact compound, Enamine is a key supplier of related phosphonates for drug discovery.

Core Application: The Horner-Wadsworth-Emmons Reaction

Triethyl 4-phosphonocrotonate is a classic reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5][6] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[5][6] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[5][7]



Reaction Mechanism

The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate which subsequently eliminates a dialkyl phosphate to yield the alkene.



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Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Below are representative experimental protocols for the Horner-Wadsworth-Emmons reaction using a phosphonate ester like **Triethyl 4-phosphonocrotonate**. The choice of base and reaction conditions can influence the stereoselectivity and yield of the reaction.

General Protocol with Sodium Hydride

This protocol is a standard procedure for the HWE reaction.

Materials:

- Triethyl 4-phosphonocrotonate (1.1 equivalents)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)



- Aldehyde or ketone (1.0 equivalent)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.
- Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
- Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of Triethyl 4-phosphonocrotonate in anhydrous THF to the NaH suspension.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C.
- Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thinlayer chromatography (TLC).
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 times).



- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Masamune-Roush Conditions for Base-Sensitive Substrates

This modified protocol is suitable for substrates that are sensitive to strong bases.[8]

Materials:

- Triethyl 4-phosphonocrotonate (1.5 equivalents)
- Aldehyde (1.0 equivalent)
- Lithium chloride (LiCl), flame-dried (1.6 equivalents)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)
- Anhydrous acetonitrile (MeCN)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, flamedried LiCl, and Triethyl 4-phosphonocrotonate in anhydrous acetonitrile.
- Cool the vigorously stirred suspension to 0 °C.

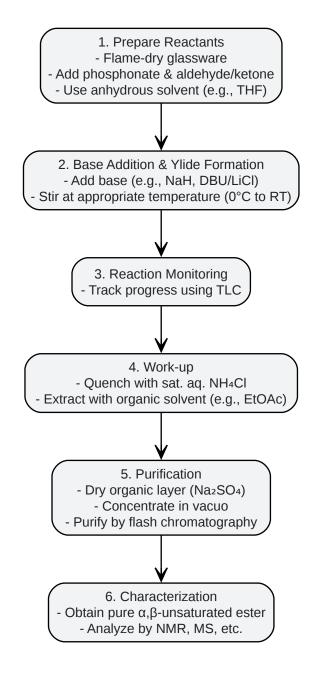






- Add DBU dropwise via syringe.
- Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.
- Quench the reaction with saturated aqueous NH₄Cl solution.
- Add water to dissolve any precipitated salts.
- Extract the aqueous layer with ethyl acetate (3 times).
- Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the residue by flash column chromatography. [7][9]





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Caption: General experimental workflow for the HWE reaction.

Relevance in Drug Development

The α , β -unsaturated esters synthesized using **Triethyl 4-phosphonocrotonate** are valuable intermediates in the synthesis of pharmaceuticals.[2] These motifs are present in a variety of bioactive molecules, including those with potential anti-cancer properties.[2] For instance, this reagent is used in the synthesis of orally bioavailable GPR40 agonists.[3] GPR40 (also known

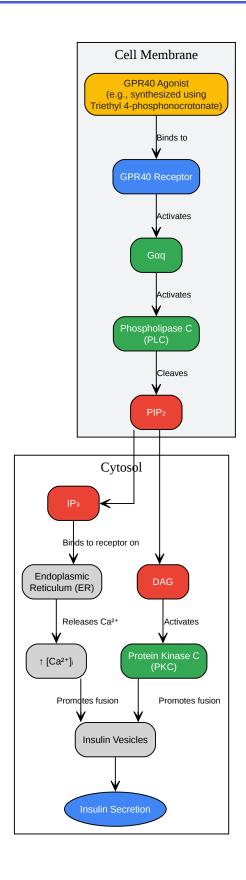


as Free Fatty Acid Receptor 1) is a G-protein coupled receptor (GPCR) that is a target for the treatment of type 2 diabetes.

Simplified GPR40 Signaling Pathway

Activation of GPR40 by an agonist leads to a signaling cascade that ultimately results in insulin secretion. The diagram below illustrates a simplified representation of this pathway.





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Caption: Simplified GPR40 signaling pathway in pancreatic β-cells.



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